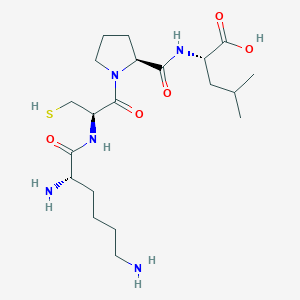
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a complex peptide compound composed of four amino acids: L-Leucine, L-Lysine, L-Cysteine, and L-Proline. This compound is characterized by its intricate structure, which includes multiple bonds, rotatable bonds, and functional groups such as carboxylic acids, amides, amines, hydroxyl groups, and thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophilic reagents like alkyl halides can react with amine groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated amines.
Scientific Research Applications
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- involves interactions with specific molecular targets and pathways:
L-Leucine: Activates the mTORC1 signaling pathway, promoting protein synthesis and muscle growth.
L-Lysine: Involved in calcium absorption and collagen synthesis.
L-Cysteine: Exhibits antioxidant properties and participates in redox reactions.
L-Proline: Contributes to the stability of collagen and other structural proteins.
Comparison with Similar Compounds
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can be compared with other peptide compounds containing similar amino acids:
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-: Another complex peptide with different amino acid composition.
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-L-seryl-: Similar structure but includes additional amino acids.
Conclusion
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a multifaceted peptide with significant potential in various scientific fields. Its unique structure and diverse chemical properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
204859-20-1 |
|---|---|
Molecular Formula |
C20H37N5O5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H37N5O5S/c1-12(2)10-14(20(29)30)23-18(27)16-7-5-9-25(16)19(28)15(11-31)24-17(26)13(22)6-3-4-8-21/h12-16,31H,3-11,21-22H2,1-2H3,(H,23,27)(H,24,26)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
PXISGUKMQOJHSV-VGWMRTNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


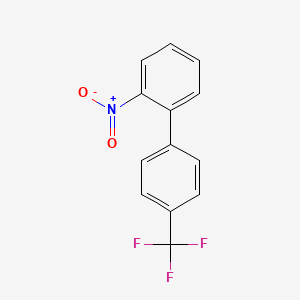
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

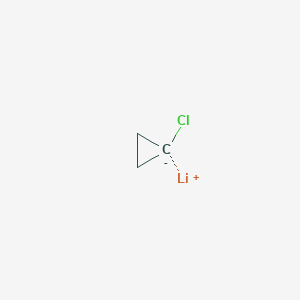
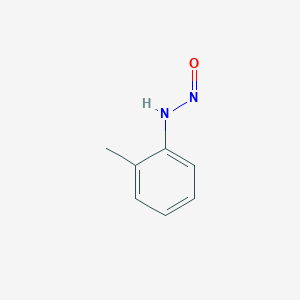
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
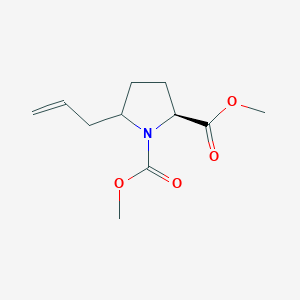
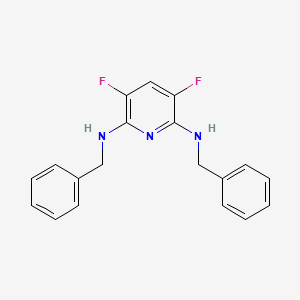

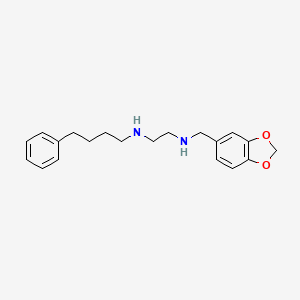
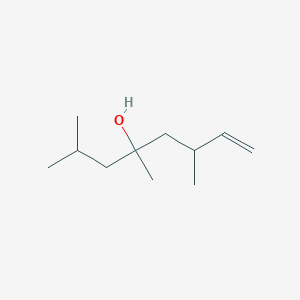
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
